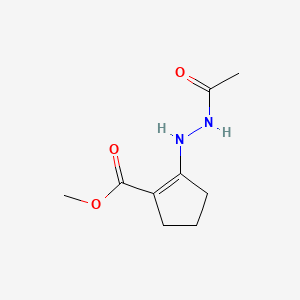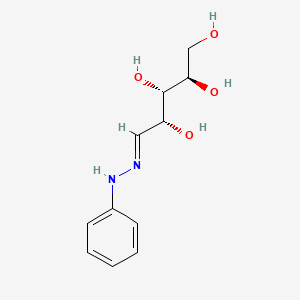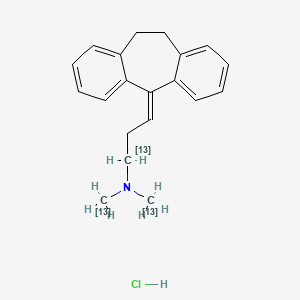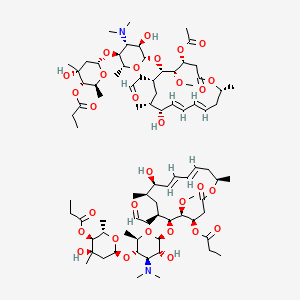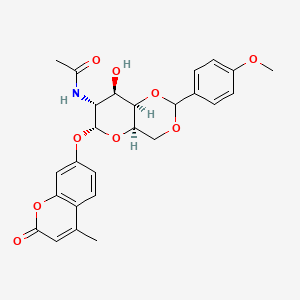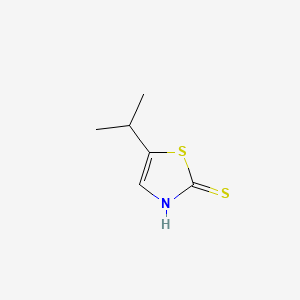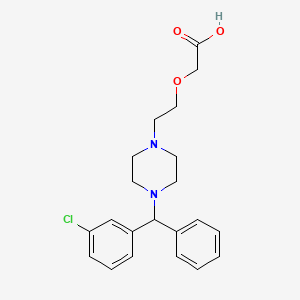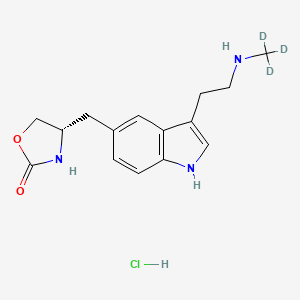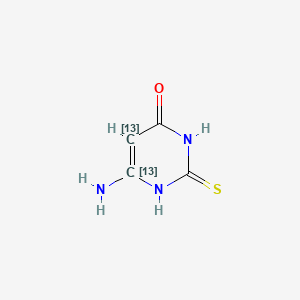
6-Amino-2-thiouracil-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-thiouracil-13C2 is a labeled isotopic compound used primarily in biochemical research. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. The compound is characterized by the presence of two carbon-13 isotopes, which makes it valuable for tracing and studying biochemical pathways and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. One common method is the reaction of thiourea with carbon-13 labeled cyanoacetic acid under controlled conditions. The reaction proceeds through a series of steps including cyclization and amination to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-2-thiouracil-13C2 undergoes various chemical reactions including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiouracil derivatives.
Substitution: N-alkyl or N-acyl thiouracil derivatives.
Applications De Recherche Scientifique
6-Amino-2-thiouracil-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of sulfur and nitrogen into biomolecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antiviral and anticancer research.
Industry: Utilized in the synthesis of labeled compounds for drug development and environmental studies.
Mécanisme D'action
The mechanism of action of 6-Amino-2-thiouracil-13C2 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The labeled carbon-13 isotopes allow for detailed tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in pyrimidine metabolism and pathways related to sulfur and nitrogen incorporation.
Comparaison Avec Des Composés Similaires
6-Amino-2-thiouracil: The non-labeled version of the compound.
6-Aminouracil: Lacks the sulfur atom, making it less versatile in certain reactions.
2-Thiouracil: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 6-Amino-2-thiouracil-13C2 is unique due to the presence of carbon-13 isotopes, which enhances its utility in tracing and studying complex biochemical processes. Its dual functionality, with both an amino group and a sulfur atom, allows for a broader range of chemical reactions and applications compared to its analogs.
Propriétés
IUPAC Name |
6-amino-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)


